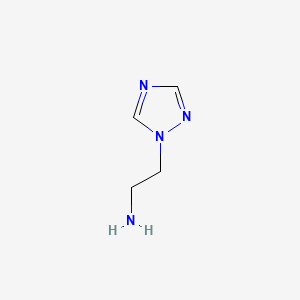

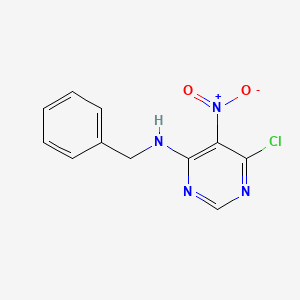

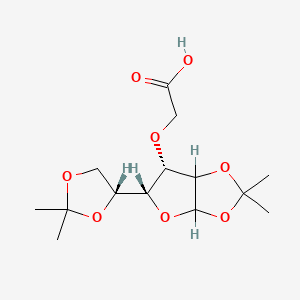

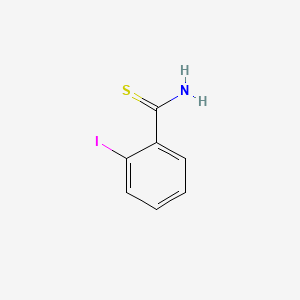

![molecular formula C12H16N2O3 B1305328 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid CAS No. 110576-09-5](/img/structure/B1305328.png)

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is a compound that can be considered a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. This compound is significant in the synthesis of modified peptides and in the production of polyamide synthetic fibers like nylon. It is also used as a linker in biologically active structures due to its unique properties .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted acids with various nucleophiles. For instance, 6-substituted 4-pyrone-2-carboxylic acids have been shown to react with o-phenylenediamine to yield benzodiazepine derivatives . Although not directly related to the synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, this provides insight into the types of reactions that could be employed in its synthesis. Additionally, the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives has been reported, which involves the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates . This method could potentially be adapted for the synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid has been studied, revealing polymorphism in related molecules. For example, two polymorphs of 6-oxo-6-(phenylamino)hexanoic acid have been observed, with different hydrogen bonding patterns forming ribbons or sheets of molecules . This suggests that 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid may also exhibit polymorphism, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid can be inferred from related compounds. The presence of the pyridine ring suggests potential for nucleophilic substitution reactions, as seen in the reaction of 6-substituted 4-pyrone-2-carboxylic acids . Additionally, the amino and carboxylic acid functional groups present in the molecule provide sites for further chemical transformations, such as amide bond formation or esterification.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is not provided, the properties of similar compounds can offer some insights. The hydrophobic nature of 6-aminohexanoic acid suggests that its derivatives, including 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, may also exhibit hydrophobic characteristics . The molecular structure, including the presence of polymorphs, can influence the melting point, solubility, and stability of the compound . The chemical reactivity would be influenced by the functional groups present, with the potential for various organic reactions to occur .

Eigenschaften

IUPAC Name |

6-(pyridine-3-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-11(16)6-2-1-3-8-14-12(17)10-5-4-7-13-9-10/h4-5,7,9H,1-3,6,8H2,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBSCFOQDIEZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

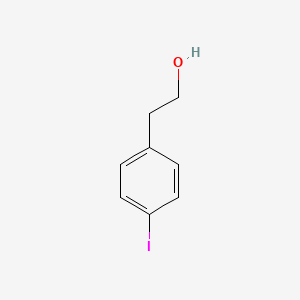

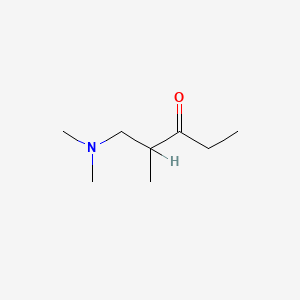

![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)